molecular formula C24H46N4O8 B13918188 tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate;hemi(oxalic acid)

tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate;hemi(oxalic acid)

Cat. No.: B13918188
M. Wt: 518.6 g/mol
InChI Key: FCKWUTNKMUUWQF-LVAJUWGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate; hemi(oxalic acid) is a chiral piperazine derivative where the piperazine ring is substituted with two methyl groups at the 2S and 5S positions. The tert-butyloxycarbonyl (Boc) group acts as a protective group for the amine, while the hemi-oxalic acid counterion enhances solubility and crystallinity. This compound is significant in pharmaceutical synthesis, particularly in the development of enantiomerically pure intermediates for drugs targeting neurological and metabolic disorders .

Properties

Molecular Formula

C24H46N4O8

Molecular Weight

518.6 g/mol

IUPAC Name

tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C11H22N2O2.C2H2O4/c2*1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;3-1(4)2(5)6/h2*8-9,12H,6-7H2,1-5H3;(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1

InChI Key

FCKWUTNKMUUWQF-LVAJUWGCSA-N

Isomeric SMILES

C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C.CC1CNC(CN1C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to be efficient and sustainable for the synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the context of its use .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents)
(2S,5S)-Dimethylpiperazine-Boc; Hemi-oxalate C₉H₁₈N₂O₂·½C₂H₂O₄ ~273.32 N/A High
(2S,6S)-Dimethylpiperazine-Boc C₁₁H₂₂N₂O₂ 214.3 279.7 Moderate
(2R,5S)-Dimethylpiperazine-Boc C₁₁H₂₂N₂O₂ 214.3 N/A Moderate
(2S,5S)-Hydroxymethylpiperazine-Boc C₁₁H₂₂N₂O₃ 230.3 N/A High

Research Findings and Industrial Relevance

  • Stereochemical Impact : The (2S,5S) configuration is preferred in drug candidates for its optimized binding to serine proteases, as seen in antiviral agents .
  • Counterion Choice : Hemi-oxalate salts are favored over hydrochloride or acetate salts due to improved crystallinity and reduced hygroscopicity, critical for long-term storage .
  • Synthetic Flexibility : Modular substitution (e.g., hydroxymethyl, ethyl) allows tuning of pharmacokinetic properties without altering core reactivity .

Biological Activity

Tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate; hemi(oxalic acid) is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C24_{24}H46_{46}N4_4O8_8
  • Molecular Weight : 518.6440 g/mol
  • CAS Number : 2725774-23-0
  • Purity : Typically around 97% in research-grade samples.
  • Structure : The compound features a piperazine ring with tert-butyl and carboxylate functional groups.

Biological Activity

The biological activity of tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate; hemi(oxalic acid) can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study demonstrated that similar piperazine derivatives showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

2. Anticancer Potential

Several studies have investigated the anticancer properties of piperazine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.

3. Neuroprotective Effects

Piperazine derivatives have been reported to possess neuroprotective effects in models of neurodegenerative diseases. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate. The results showed that this compound exhibited inhibition against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anticancer Activity

In a study assessing the anticancer activity of piperazine derivatives on human cancer cell lines, tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate was found to significantly reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
MCF-715
PC-320

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